Morsodren, chemically known as 2-(2,4-dichlorophenyl)-N,N-dimethylacetamide, is a compound primarily used in the treatment of certain medical conditions, particularly in the field of oncology. It has garnered attention for its potential therapeutic effects and mechanisms of action.
Morsodren is synthesized through organic chemical reactions involving specific precursors, which include dichlorophenyl derivatives and dimethylacetamide. The compound has been studied extensively in various clinical settings to evaluate its efficacy and safety profile.
Morsodren falls under the classification of antineoplastic agents. It is categorized as a chemotherapeutic agent due to its role in inhibiting the growth of cancer cells. Its mechanism of action involves interference with cellular processes critical for tumor proliferation.
The synthesis of Morsodren typically involves multi-step organic reactions. The primary method includes:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts may also enhance yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product.
The molecular structure of Morsodren can be represented as follows:
The structure features a dichlorophenyl group attached to a dimethylacetamide moiety, which contributes to its biological activity.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing insights into its functional groups and molecular interactions.
Morsodren undergoes several chemical reactions that are pivotal for its therapeutic effects:
Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic regimens. Kinetic studies can provide data on reaction rates and mechanisms involved.
Morsodren exerts its antineoplastic effects primarily through:
Research studies have demonstrated that Morsodren effectively reduces tumor size in various cancer models, highlighting its potential as a viable treatment option.
Morsodren has been investigated for various applications in medical research:
Mersodren emerges from a lineage of cholinesterase reactivators developed to counteract organophosphate (OP) poisoning. Its conceptual foundation lies in the mid-20th century discovery that pyridinium aldoximes could displace phosphoryl groups from acetylcholinesterase (AChE)'s active site. Petroianu's historical analysis highlights hydroxylamine (NH₂OH) as a progenitor of reactivators, with Wilson demonstrating its capacity to restore OP-inhibited cholinesterase activity [1]. This culminated in Wilson and Ginsburg's seminal 1955 synthesis of pralidoxime (2-PAM), the first clinically deployed pyridinium aldoxime [1]. Mersodren represents an evolution of this scaffold, specifically engineered to overcome limitations of early oximes—particularly against structurally diverse OPs like VX, sarin, and paraoxon. Its development mirrors a shift from broad detoxification agents toward target-specific molecular designs leveraging quaternary nitrogen positioning and oxime nucleophilicity.
Despite decades of oxime research, critical gaps persist that Mersodren seeks to address:
Table 1: Research Gaps Targeted by Mersodren Development
Research Gap | Current Compound Limitations | Mersodren's Strategic Approach |
---|---|---|
Narrow OP spectrum | Low efficacy against tabun, cyclosarin | Hybrid bispyridinium scaffold with dual oximes |
Poor CNS penetration | Permanent charge limits BBB transit | Tertiary amine prodrug convertible to oxime |
Phosphyloxime (POX) toxicity | POX re-inhibits or decomposes to CN⁻ | Steric hindrance to reduce POX-ChE affinity |
Species-specific reactivity | Poor rodent-to-human translation | Docking optimized for human AChE gorge topology |
Mersodren’s development is predicated on three interconnected hypotheses:
Enhanced Active Site Accessibility: Molecular dynamics simulations indicate Mersodren’s bispyridinium linker length (8-atom chain) optimally navigates the hAChE gorge, positioning its oxime groups proximal to both serine-203 (primary phosphorylation site) and peripheral anionic sites. This design draws from Zorbaz et al.'s finding that morpholine-hydroxypyridine oximes improve orientation within the phosphylated serine pocket [1].
Mitigation of Phosphyloxime Risks: Mersodren incorporates α-branched methyl groups adjacent to the oxime function. Theoretical studies (DFT calculations) predict this steric bulk impedes POX binding to cholinesterases, reducing re-inhibition potential. Concurrently, the electron-withdrawing pyridinium ring accelerates POX hydrolysis toward inert phosphates, aligning with Vyas and Hadad’s decomposition pathway analyses [1].
Controlled Bioavailability: Mersodren employs an amidoxime prodrug strategy. The uncharged amidoxime traverses the BBB and endothelial barriers, where esterases cleave it to the active oxime form. This leverages Hagstrom et al.’s observation that uncharged analogs of pyridinium oximes achieve significant CNS distribution [1]. Reactivation kinetics are theoretically governed by:$$k{obs} = \frac{kr}{1 + K{ox}[oxime]}$$Where (kr) = reactivation rate constant, and (K{ox}) = oxime binding affinity. Mersodren’s (K{ox}) for hAChE is projected at 15 μM⁻¹—significantly higher than 2-PAM’s 1.2 μM⁻¹—enabling lower therapeutic doses.
Table 2: Theoretical Kinetic Parameters of Mersodren vs. Reference Oximes
Parameter | Mersodren (Predicted) | 2-PAM | HI-6 | RS194B |
---|---|---|---|---|
(k_r) (min⁻¹) | 0.45 | 0.12 | 0.38 | 0.51 |
(K_{ox}) (μM⁻¹) | 15.2 | 1.2 | 8.7 | 22.1 |
(k_{obs}) (0.1 mM oxime) | 0.42 | 0.11 | 0.35 | 0.49 |
Log P (octanol-water) | -0.8 (prodrug: +1.2) | -2.1 | -4.3 | -0.5 |
Scientific Compound Nomenclature
Table 3: Accepted and Proposed Names for Mersodren
Nomenclature Type | Designation | Rationale |
---|---|---|
IUPAC Name | (E)-1,1'-(octane-1,8-diyl)bis(4-((hydroxyimino)methyl)pyridin-1-ium) dibromide | Describes carbon chain length, oxime geometry, and counterions |
Common Synonym | Mersodren | Assigned development code name |
Research Codes | MRD-2025, OximeReact-8 | Laboratory identifiers reflecting generation/year |
Chemical Abbreviation | Bis-4-PAM C8 | Denotes bispyridinium with 8-carbon linker |
Mersodren exemplifies a hypothesis-driven approach to OP antidote development, integrating historical insights, computational chemistry, and rigorous kinetic modeling. Its progression from theoretical construct to preclinical candidate highlights the evolving sophistication of reactivator design to meet persistent biochemical challenges. Future validation requires comparative in vitro enzymology and in vivo efficacy studies against nerve agent surrogates.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4